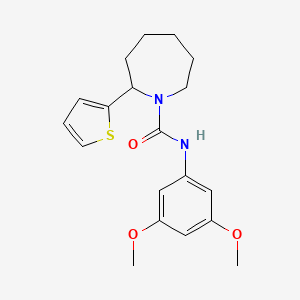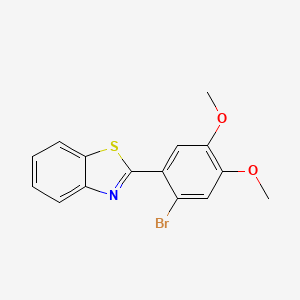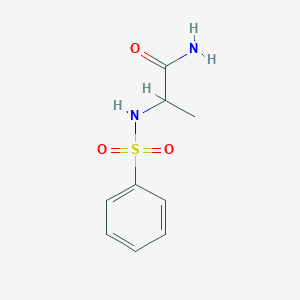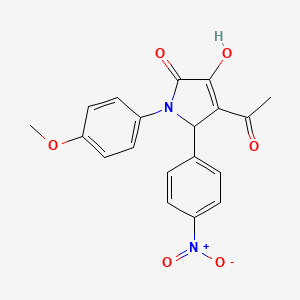![molecular formula C16H15ClO4 B5189230 2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5189230.png)
2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde, also known as CMEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the family of benzaldehyde derivatives and has been synthesized using various methods.
科学的研究の応用
2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to exhibit anti-proliferative effects on different cancer cell lines, including breast, prostate, and lung cancer cells. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. In neurological disorder research, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of 2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer progression. This compound has also been found to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins.
Biochemical and physiological effects:
This compound has been found to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and oxidative stress. It has also been found to affect the expression of various genes involved in these processes.
実験室実験の利点と制限
2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its limited availability and high cost can be a limitation for some research studies.
将来の方向性
There are several future directions for the research on 2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde, including:
1. Further investigation of its mechanism of action and potential targets in cancer and inflammation.
2. Development of more efficient synthesis methods to increase its availability and reduce its cost.
3. Evaluation of its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders.
4. Investigation of its pharmacokinetics and pharmacodynamics to optimize its dosing and administration.
5. Exploration of its potential use in combination with other drugs or therapies to enhance its efficacy.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.
合成法
2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde can be synthesized using different methods, including the reaction of 2,5-dimethoxybenzaldehyde with 2-chloroethanol and potassium carbonate, followed by the reaction of the intermediate product with 2-chlorophenol in the presence of sodium hydride. Another method involves the reaction of 2,5-dimethoxybenzaldehyde with 2-(2-chloroethoxy)phenol in the presence of potassium carbonate.
特性
IUPAC Name |
2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-13-6-7-15(12(10-13)11-18)20-8-9-21-16-5-3-2-4-14(16)17/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSBRFCCIRXVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCOC2=CC=CC=C2Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5189167.png)

![4-bromo-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5189182.png)

![2-(2-chlorophenoxy)-N-{[(2,5-dimethoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5189196.png)
![N-(3-chlorobenzyl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5189214.png)
![N-(2,5-dimethoxyphenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5189217.png)

![3-(ethylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5189222.png)

![4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5189236.png)



